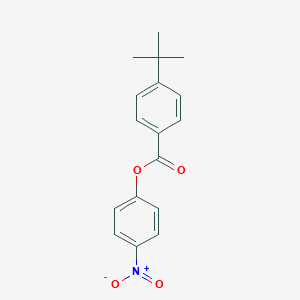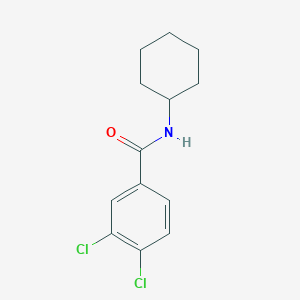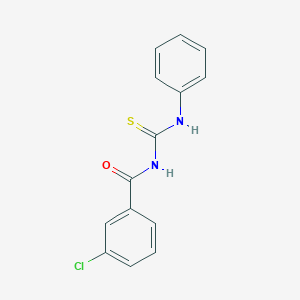
3-chloro-N-(phenylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(phenylcarbamothioyl)benzamide, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(phenylcarbamothioyl)benzamide involves the inhibition of the cell cycle by targeting the anaphase-promoting complex/cyclosome (APC/C). This complex plays a crucial role in the regulation of the cell cycle by promoting the degradation of cyclins and other cell cycle regulators. By inhibiting the activity of APC/C, 3-chloro-N-(phenylcarbamothioyl)benzamide disrupts the normal progression of the cell cycle and induces apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-chloro-N-(phenylcarbamothioyl)benzamide have been studied in several research articles. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-N-(phenylcarbamothioyl)benzamide in lab experiments include its high potency and selectivity for cancer cells, as well as its ability to induce apoptosis in cancer cells. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 3-chloro-N-(phenylcarbamothioyl)benzamide. One direction is to further investigate its mechanism of action and identify potential synergistic compounds that could enhance its anti-cancer activity. Another direction is to explore its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the development of more soluble analogs of 3-chloro-N-(phenylcarbamothioyl)benzamide could improve its efficacy in vivo.
Synthesemethoden
The synthesis of 3-chloro-N-(phenylcarbamothioyl)benzamide has been described in several research articles. The most commonly used method involves the reaction of 3-chlorobenzoic acid with thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with phenyl isothiocyanate to form 3-chloro-N-(phenylcarbamothioyl)benzamide.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(phenylcarbamothioyl)benzamide has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancer, including breast cancer, ovarian cancer, and leukemia. It has been shown to inhibit the growth of cancer cells by targeting the cell cycle and inducing apoptosis.
Eigenschaften
CAS-Nummer |
56437-96-8 |
|---|---|
Produktname |
3-chloro-N-(phenylcarbamothioyl)benzamide |
Molekularformel |
C14H11ClN2OS |
Molekulargewicht |
290.8 g/mol |
IUPAC-Name |
3-chloro-N-(phenylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H11ClN2OS/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
InChI-Schlüssel |
SJXMOLZQFGGHPD-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=NC(=O)C2=CC(=CC=C2)Cl)S |
SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl |
Andere CAS-Nummern |
56437-96-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



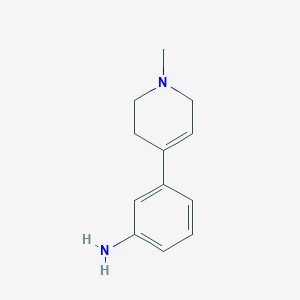
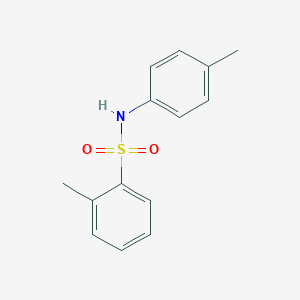
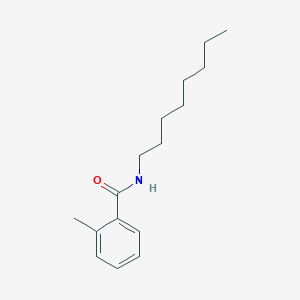
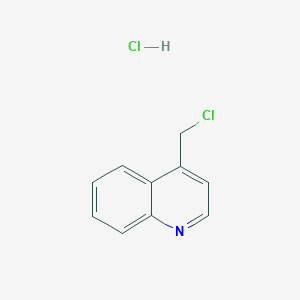
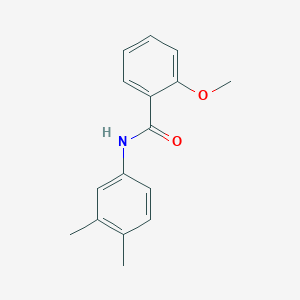
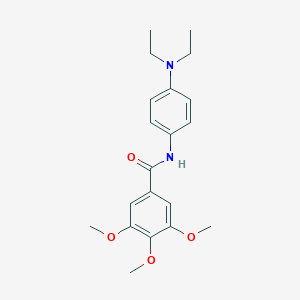

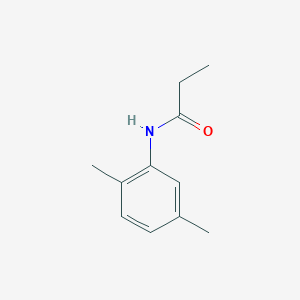
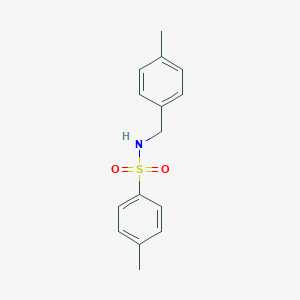
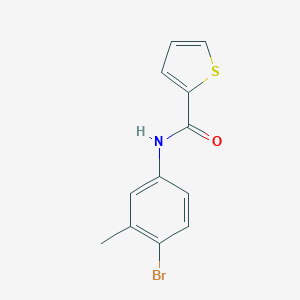
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)

